molecular formula C14H13N3OS B3335879 2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide CAS No. 14938-70-6

2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide

Cat. No.: B3335879
CAS No.: 14938-70-6
M. Wt: 271.34 g/mol
InChI Key: BKJAPBJJTOJXEZ-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a phenyl ring and a hydroxyphenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and N-phenylhydrazinecarbothioamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is obtained after cooling and filtration.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Hydroxyphenyl)methylene)-N-methylhydrazinecarbothioamide
  • 2-((2-Hydroxyphenyl)methylene)-N-ethylhydrazinecarbothioamide
  • 2-((2-Hydroxyphenyl)methylene)-N-propylhydrazinecarbothioamide

Uniqueness

2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenyl ring and the hydroxyphenylmethylene group contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

14938-70-6

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H13N3OS/c18-13-9-5-4-6-11(13)10-15-17-14(19)16-12-7-2-1-3-8-12/h1-10,18H,(H2,16,17,19)/b15-10-

InChI Key

BKJAPBJJTOJXEZ-GDNBJRDFSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2O

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.